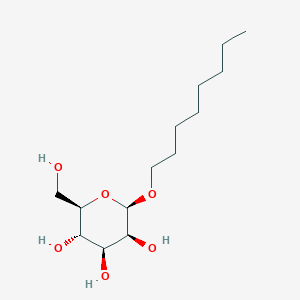

Octyl beta-D-mannopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312400 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140147-38-2 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Octyl beta-D-mannopyranoside: Properties and Applications

Abstract: Octyl beta-D-mannopyranoside is a non-ionic detergent increasingly recognized for its utility in membrane biochemistry. This guide provides an in-depth analysis of its core physicochemical properties, mechanism of action, and practical applications for researchers, scientists, and drug development professionals. We will explore its advantages in the solubilization and stabilization of membrane proteins for functional and structural studies, offering detailed protocols and comparative insights to facilitate its effective implementation in the laboratory.

Introduction: The Challenge of Membrane Protein Biochemistry

Membrane proteins are critical mediators of cellular function, acting as channels, transporters, receptors, and enzymes. However, their hydrophobic nature, which anchors them within the lipid bilayer, presents a significant challenge for their extraction and study in aqueous environments. Detergents are amphipathic molecules that overcome this challenge by replacing the native lipid bilayer, thereby solubilizing membrane proteins while aiming to preserve their native structure and function. The choice of detergent is paramount, as different detergents can have varying effects on protein stability and activity. This compound has emerged as a valuable tool in this context, offering a unique set of properties that can be advantageous for specific applications.

Section 1: Core Physicochemical Properties

The efficacy of a detergent is dictated by its chemical structure and resulting physicochemical properties. This compound is a mild, non-ionic detergent characterized by a hydrophilic mannose headgroup and an eight-carbon hydrophobic alkyl chain.

Molecular Structure and Stereochemistry

The molecular formula for this compound is C₁₄H₂₈O₆, with a molecular weight of 292.37 g/mol . Its structure consists of an octyl chain linked via a beta-glycosidic bond to a mannose sugar. The stereochemistry of the mannose headgroup is a key feature, distinguishing it from its more commonly used glucose and maltose analogues. This structural difference can influence its interaction with proteins and lipids.

Key Physicochemical Parameters

A detergent's behavior in solution is defined by several key parameters, most notably the Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into non-covalent aggregates called micelles. It is only above the CMC that detergents can effectively solubilize membrane proteins by forming mixed micelles containing protein, detergent, and lipids.

| Property | Value | Source |

| Molecular Weight | 292.37 g/mol | |

| Molecular Formula | C₁₄H₂₈O₆ | |

| Critical Micelle Concentration (CMC) | 5.5 ± 0.5 mM | |

| pH Range (1% solution) | 5-8 | |

| Solubility in Water (20°C) | ≥ 20% |

Note: CMC values can be influenced by factors such as temperature, pH, and buffer composition.

Solubility and Stability

This compound exhibits high solubility in water and is stable over a broad pH range, typically between 5 and 8. Aqueous stock solutions can be prepared and stored, although they are susceptible to hydrolysis over time, particularly in acidic conditions. For long-term storage, it is advisable to keep the detergent as a solid at -20°C.

Section 2: Mechanism of Action in Biological Systems

Understanding how this compound interacts with lipid bilayers and membrane proteins is crucial for its effective application. The process of solubilization can be conceptualized in a multi-step model.

Micelle Formation

Below the CMC, detergent molecules exist as monomers in solution. As the concentration increases to and surpasses the CMC, these monomers rapidly associate to form micelles, sequestering their hydrophobic tails in the core and exposing their hydrophilic headgroups to the aqueous environment.

Interaction with the Lipid Bilayer

The solubilization of a lipid bilayer by a detergent is a stepwise process:

-

Partitioning: Detergent monomers from the aqueous phase partition into the lipid bilayer.

-

Saturation: The bilayer becomes saturated with detergent molecules, leading to its destabilization.

-

Micellization: The bilayer breaks down, and mixed micelles composed of lipids and detergent are formed. Subsequently, membrane proteins are incorporated into these micelles.

Caption: Workflow of membrane protein solubilization by detergents.

Solubilization of Membrane Proteins

The primary goal of using this compound is to extract membrane proteins from their native lipid environment and maintain them in a soluble, active state. The detergent micelles create a hydrophobic environment for the transmembrane domains of the protein, while the hydrophilic headgroups ensure the solubility of the protein-detergent complex in aqueous buffers.

Section 3: Practical Applications & Experimental Protocols

This compound is particularly useful for the solubilization and purification of membrane proteins for subsequent functional and structural analyses, including X-ray crystallography and cryo-electron microscopy.

Application: Membrane Protein Solubilization

The initial step in studying a membrane protein is its efficient extraction from the cell membrane.

Detailed Protocol 1: Screening for Optimal Solubilization Conditions

-

Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and centrifugation protocols. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.

-

Detergent Screening: Prepare a series of microcentrifuge tubes, each containing the membrane suspension. Add increasing concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Rationale: A concentration range is tested to find the optimal balance between efficient solubilization and preservation of protein activity.

-

Incubation: Incubate the suspensions for 1-2 hours at 4°C with gentle agitation. Rationale: Low temperature helps to minimize proteolytic degradation and maintain protein stability.

-

Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.

-

Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant and the pellet by SDS-PAGE and Western blotting to determine the efficiency of solubilization at each detergent concentration.

Application: Structural Biology

For structural studies, it is often necessary to exchange the initial solubilizing detergent for one more amenable to crystallization or cryo-EM grid preparation.

Detailed Protocol 2: Detergent Exchange for Structural Studies

-

Protein Purification: Purify the solubilized protein of interest using affinity chromatography in the presence of this compound at a concentration above its CMC (e.g., 0.1% w/v).

-

Detergent Exchange on Column: While the protein is bound to the affinity resin, wash the column extensively with a buffer containing the desired final detergent (e.g., Lauryl Maltose Neopentyl Glycol - LMNG). Rationale: This gradual exchange on the column is often gentler on the protein than a one-step dialysis.

-

Elution: Elute the protein from the column in the buffer containing the final detergent.

-

Concentration and Analysis: Concentrate the purified protein and assess its monodispersity and homogeneity using size-exclusion chromatography (SEC) and dynamic light scattering (DLS).

Comparative Analysis: Choosing the Right Detergent

While this compound is a powerful tool, it is not always the optimal choice. Its properties should be compared with other commonly used detergents.

| Detergent | Typical CMC | Aggregation Number | Key Characteristics |

| This compound | ~5.5 mM | Not widely reported | Mild, non-ionic; stereochemistry may offer unique protein stabilization. |

| n-Octyl-β-D-glucopyranoside (OG) | ~20-25 mM | 27-100 | High CMC allows for easy removal by dialysis; can be harsh on sensitive proteins. |

| n-Dodecyl-β-D-maltoside (DDM) | ~0.15 mM | ~100 | Very gentle and effective for a wide range of proteins; low CMC makes it difficult to remove. |

| Lauryl Maltose Neopentyl Glycol (LMNG) | ~0.01 mM | ~120 | Novel detergent with two hydrophobic tails, excellent for stabilizing delicate proteins. |

Section 4: Troubleshooting and Advanced Considerations

-

Incomplete Solubilization: If the protein of interest remains in the pellet, consider increasing the detergent concentration, incubation time, or adding salts (e.g., NaCl) to the buffer, which can modulate micelle properties.

-

Protein Aggregation: Aggregation after solubilization may indicate that this compound is not providing a sufficiently stable environment for the protein. In such cases, trying a detergent with a larger headgroup or a longer alkyl chain, such as DDM, may be beneficial.

-

Loss of Activity: If the protein loses its function upon solubilization, this may be due to delipidation. Supplementing the buffer with cholesterol analogues or specific lipids may be necessary to maintain activity.

Conclusion

This compound is a valuable non-ionic detergent for the study of membrane proteins. Its distinct physicochemical properties, particularly its CMC and the stereochemistry of its mannose headgroup, make it a compelling alternative to more traditional detergents like OG and DDM. By carefully considering its properties and systematically optimizing experimental conditions, researchers can leverage this compound to successfully solubilize, purify, and characterize challenging membrane protein targets, thereby advancing our understanding of their critical roles in health and disease.

References

-

n-Octyl-β-D-Maltopyranoside, Anagrade - Calibre Scientific | Molecular Dimensions. (n.d.). Retrieved from [Link]

-

Concentration-dependent diffusion coefficients of mannosidic micelles... (n.d.). ResearchGate. Retrieved from [Link]

-

Introduction to Detergents for Membrane Protein Solubilisation. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-d-glucopyranoside and sodium dodecylsulfate mixed micelles. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Octyl maltopyranoside | C20H38O11 | CID 133920 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

n-Octyl-β-D-Glucopyranoside, Sol-grade - Calibre Scientific | Molecular Dimensions. (n.d.). Retrieved from [Link]

-

Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution. (2006). PubMed. Retrieved from [Link]

-

Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. (2007). PubMed. Retrieved from [Link]

-

Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins. (2001). PubMed. Retrieved from [Link]

-

Detergent selection for enhanced extraction of membrane proteins. (2012). The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]

-

Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. (1990). PubMed. Retrieved from [Link]

- Safety Data Sheet: n-Octyl-β-D-glucopyranoside (OGP). (

An In-depth Technical Guide to the Surfactant Properties of Octyl β-D-mannopyranoside for Researchers and Drug Development Professionals

Abstract

Octyl β-D-mannopyranoside is a non-ionic surfactant of the alkyl glycoside class, distinguished by its mannose polar headgroup. While its structural analog, octyl β-D-glucopyranoside (OG), is extensively characterized and widely employed in membrane biochemistry, Octyl β-D-mannopyranoside presents unique stereochemical properties that can offer nuanced advantages in specific applications. This guide provides a comprehensive overview of the classification, physicochemical properties, and potential applications of Octyl β-D-mannopyranoside, drawing comparisons with its well-documented glucoside counterpart to offer a field-proven perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices when using such surfactants and provide actionable protocols for their use in membrane protein research.

Introduction and Classification

Surfactants, or surface-active agents, are amphipathic molecules comprising a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This dual nature allows them to partition at interfaces, such as air-water or oil-water, and to self-assemble into micelles in aqueous solutions above a certain concentration. The classification of surfactants is based on the charge of their hydrophilic headgroup.[1]

Octyl β-D-mannopyranoside belongs to the class of non-ionic surfactants . Its hydrophilic headgroup, a mannose sugar moiety, carries no net electrical charge. This characteristic is pivotal to its utility in biochemical and pharmaceutical applications, as it minimizes non-specific electrostatic interactions with proteins and other biomolecules, making it a "mild" detergent that is less likely to cause denaturation.[2][3] The hydrophobic portion is an eight-carbon octyl chain.

The core structure consists of an octyl group attached to a mannose sugar via a β-glycosidic bond. The stereochemistry of the mannose headgroup, particularly the orientation of the hydroxyl groups, differentiates it from its more commonly used glucose analog and can influence its micellar properties and interactions with biomolecules.

Caption: Logical relationship of Octyl β-D-mannopyranoside's classification.

Physicochemical Properties: A Comparative Analysis

The efficacy of a surfactant in any given application is dictated by its physicochemical properties. For alkyl glycosides, these properties are influenced by the length of the alkyl chain and the nature of the sugar headgroup. While specific data for Octyl β-D-mannopyranoside is limited in the literature, we can infer its likely behavior by comparing it with its well-characterized analog, octyl β-D-glucopyranoside (OG).

| Property | Octyl β-D-mannopyranoside | Octyl β-D-glucopyranoside (OG) | Significance in Application |

| Molecular Formula | C₁₄H₂₈O₆[4] | C₁₄H₂₈O₆[5] | Identical molecular formula and weight indicate similar bulk properties. |

| Molecular Weight | 292.37 g/mol [4] | 292.37 g/mol [5] | Important for calculating molar concentrations. |

| Critical Micelle Concentration (CMC) | ~10.9 mM (for α-anomer)[6] | 18-25 mM[3][7][8][9] | The concentration at which micelles form. A high CMC facilitates easier removal by dialysis, which is advantageous in protein purification and reconstitution studies.[9][10] The difference in CMC suggests the mannose headgroup may favor micellization at a lower concentration compared to the glucose headgroup. |

| Aggregation Number (Nₐ) | Data not readily available | ~27-100[3][8] | The number of monomers in a micelle. This influences the size and shape of the micelle, which is critical for solubilizing membrane proteins of different sizes. |

| Micelle Molecular Weight | Data not readily available | ~25,000 Da | Directly related to the aggregation number and monomer molecular weight. |

| Solubility | Water soluble | High water solubility | Essential for its use in aqueous biochemical systems. |

| Cloud Point | Data not readily available | >100 °C | The temperature at which a non-ionic surfactant solution becomes cloudy. A high cloud point indicates stability over a wide range of temperatures. |

The difference in CMC between the mannoside and glucoside anomers is noteworthy. Research suggests that the stereochemistry of the sugar headgroup can influence the packing of surfactant molecules in a micelle, thereby affecting the CMC.[6][11] This underscores the importance of selecting a surfactant based on empirical testing for a specific application, as even subtle structural differences can lead to significant changes in behavior.

Applications in Research and Development

The primary application for mild, non-ionic detergents like Octyl β-D-mannopyranoside is in the study of biological membranes and their components.

Solubilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. To extract them from the lipid bilayer in a folded and active state, detergents are indispensable.[2][7] The process involves the detergent partitioning into the membrane, followed by the formation of mixed micelles containing the protein, lipid, and detergent.

The choice of detergent is critical. A detergent with a high CMC, like those in the octyl glycoside family, is often preferred because it can be easily removed by dialysis, which is a crucial step for reconstituting the purified protein into a lipid environment for functional assays or for crystallization.[9][12] While octyl β-D-glucopyranoside is a workhorse in this field,[7][10] Octyl β-D-mannopyranoside can be a valuable alternative to screen for optimal solubilization and stability of a particular membrane protein, especially when the protein is a glycoprotein with mannose-specific interactions.

Protein Crystallography

Obtaining high-resolution structures of membrane proteins by X-ray crystallography requires the formation of well-ordered crystals. The detergent used to solubilize and purify the protein plays a crucial role in this process. The detergent forms a micelle around the hydrophobic transmembrane domains of the protein, and these protein-detergent complexes are what crystallize. The size, shape, and homogeneity of the micelles can significantly impact crystal packing and quality. Screening a variety of detergents, including different sugar headgroups like mannose and glucose, is a standard practice to find the optimal conditions for crystallization.[12]

Drug Delivery

Non-ionic surfactants are also explored as components in drug delivery systems, such as nanoemulsions and liposomes, to enhance the solubility and bioavailability of poorly water-soluble drugs. The biocompatibility and low toxicity of sugar-based surfactants make them attractive for these applications.

Experimental Protocol: Membrane Protein Solubilization

This protocol provides a general framework for screening detergents for the solubilization of a target membrane protein. It is essential to optimize the conditions for each specific protein.

Objective: To determine the optimal concentration of Octyl β-D-mannopyranoside for the solubilization of a target membrane protein from a cell membrane preparation.

Materials:

-

Isolated cell membranes containing the target protein.

-

Buffer A: 20 mM HEPES pH 7.5, 150 mM NaCl.

-

10% (w/v) stock solution of Octyl β-D-mannopyranoside in Buffer A.

-

Protease inhibitor cocktail.

-

Microcentrifuge and tubes.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Membrane Preparation: Thaw the isolated cell membranes on ice. Resuspend the membranes in ice-cold Buffer A with protease inhibitors to a final protein concentration of 5 mg/mL.

-

Detergent Titration: Set up a series of microcentrifuge tubes on ice. In each tube, add the membrane suspension. Then, add varying amounts of the 10% Octyl β-D-mannopyranoside stock solution to achieve a range of final detergent concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). The final volume in each tube should be the same.

-

Solubilization: Gently mix the samples and incubate on a rotator at 4°C for 1-2 hours.

-

Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized membrane material.

-

Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze a sample of the supernatant by SDS-PAGE and Western blotting with an antibody against the target protein to determine the extent of solubilization at each detergent concentration.

Sources

- 1. scispace.com [scispace.com]

- 2. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 9. serva.de [serva.de]

- 10. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 11. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides [mdpi.com]

- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Octyl β-D-Mannopyranoside for Research Applications

This guide provides a comprehensive overview of the synthesis, purification, and application of octyl β-D-mannopyranoside, a critical non-ionic surfactant for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to offer not just procedural steps but also the underlying scientific principles and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Octyl β-D-Mannopyranoside in Modern Research

Octyl β-D-mannopyranoside is an alkyl glycoside, a class of non-ionic detergents highly valued in the study of biological membranes. Its molecular structure, featuring a hydrophilic mannose headgroup and a hydrophobic octyl chain, allows it to gently solubilize membrane proteins, preserving their native structure and function. This property is paramount in structural biology, particularly for the crystallization of membrane proteins for X-ray crystallography and cryo-electron microscopy, as well as in various functional assays.[1][2][3] The synthesis of the β-anomer of mannosides, however, presents a significant challenge in carbohydrate chemistry due to the axial orientation of the C2 hydroxyl group, which disfavors the formation of the desired 1,2-cis glycosidic linkage. This guide will explore both chemical and enzymatic routes to overcome this hurdle, providing detailed protocols and expert commentary.

Section 1: Chemical Synthesis of Octyl β-D-Mannopyranoside

The chemical synthesis of β-mannosides has been a long-standing challenge. Several methods have been developed to address the stereoselective formation of the β-glycosidic bond.

The Koenigs-Knorr Reaction: A Classic Approach

The Koenigs-Knorr reaction is a foundational method for glycosidic bond formation, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[4] While effective for many glycosides, achieving high β-selectivity for mannosides requires careful selection of protecting groups and reaction conditions. The neighboring group participation of an acyl group at the C2 position, which typically ensures 1,2-trans glycosylation, is not favorable for the formation of the 1,2-cis linkage in β-mannosides.

Experimental Protocol: Modified Koenigs-Knorr Synthesis of Octyl β-D-Mannopyranoside

Objective: To synthesize per-O-acetylated octyl β-D-mannopyranoside via a modified Koenigs-Knorr reaction, followed by deacetylation.

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide

-

1-Octanol

-

Silver carbonate (Ag₂CO₃)

-

Drierite (anhydrous CaSO₄)

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

-

Sodium methoxide in methanol (0.5 M)

-

Amberlite IR120 (H⁺) resin

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Glycosylation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-octanol (1.0 eq) and silver carbonate (2.0 eq).

-

Add anhydrous toluene and a small amount of Drierite.

-

Azeotropically remove water by distilling off a small portion of the toluene.

-

Cool the mixture to room temperature.

-

Dissolve 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (1.2 eq) in anhydrous DCM and add it dropwise to the stirring reaction mixture.

-

Allow the reaction to stir at room temperature in the dark for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts.

-

Wash the Celite pad with additional DCM.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Deacetylation:

-

Dissolve the purified per-O-acetylated octyl β-D-mannopyranoside in anhydrous methanol.

-

Add a catalytic amount of 0.5 M sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with Amberlite IR120 (H⁺) resin until the pH is neutral.

-

Filter the resin and concentrate the filtrate under reduced pressure to yield the final product, octyl β-D-mannopyranoside.

-

Causality Behind Choices: The use of silver carbonate as a promoter activates the glycosyl bromide for nucleophilic attack by the alcohol. Running the reaction in the dark is crucial as silver salts are light-sensitive. Deacetylation under Zemplén conditions (sodium methoxide in methanol) is a standard and efficient method for removing acetyl protecting groups from carbohydrates.

The Crich β-Mannosylation: A Breakthrough in Stereoselectivity

Developed by David Crich, this method has become a benchmark for the stereoselective synthesis of β-mannosides.[5][6] It involves the in-situ formation of a highly reactive α-mannosyl triflate from a 4,6-O-benzylidene-protected thiomannoside or mannosyl sulfoxide donor.[5][6] This intermediate then undergoes an SN2-like displacement by the alcohol acceptor, leading to the desired β-anomer with high selectivity.[5][6]

Experimental Protocol: Crich β-Mannosylation for Octyl β-D-Mannopyranoside Synthesis

Objective: To synthesize 4,6-O-benzylidene-protected octyl β-D-mannopyranoside using the Crich protocol, followed by deprotection.

Materials:

-

Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside

-

1-Benzenesulfinyl piperidine (BSP) or m-Chloroperoxybenzoic acid (m-CPBA) for sulfoxide formation

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,6-di-tert-butyl-4-methylpyridine (DTBMP)

-

1-Octanol

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Mannosyl Donor (Sulfoxide):

-

Dissolve phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside in DCM.

-

Cool the solution to -78 °C.

-

Add a solution of m-CPBA (1.1 eq) in DCM dropwise.

-

Stir for 30 minutes at -78 °C.

-

Quench the reaction with aqueous sodium thiosulfate.

-

Warm to room temperature, separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain the α-mannosyl sulfoxide.

-

-

Glycosylation:

-

To a flame-dried flask containing activated 4 Å molecular sieves, add the α-mannosyl sulfoxide donor (1.0 eq) and DTBMP (1.5 eq) in anhydrous DCM.

-

Cool the mixture to -78 °C.

-

Add triflic anhydride (1.2 eq) dropwise. The solution should turn a characteristic color.

-

Stir for 1 hour at -78 °C.

-

Add a solution of 1-octanol (1.5 eq) in anhydrous DCM dropwise.

-

Slowly warm the reaction to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Filter through Celite, wash the filtrate with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

-

-

Deprotection:

-

Dissolve the purified product in a mixture of EtOAc and MeOH.

-

Add Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete (monitor by TLC).

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield octyl β-D-mannopyranoside.

-

Causality Behind Choices: The 4,6-O-benzylidene protecting group rigidifies the pyranose ring, which is crucial for favoring the formation of the α-glycosyl triflate intermediate and subsequent β-selective attack.[5] DTBMP is a non-nucleophilic base used to scavenge the triflic acid byproduct.[5] The low temperature is essential for the stability of the reactive glycosyl triflate intermediate.

Direct 1-O-Alkylation: A Simpler Approach

A more direct method involves the 1-O-alkylation of a per-O-acetylated mannose with an alkyl halide. This approach can favor the formation of the β-anomer under specific conditions. One study describes the formation of the β-mannosidic linkage by the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide.[7]

Experimental Protocol: 1-O-Alkylation for Octyl β-D-Mannopyranoside Synthesis

Objective: To synthesize per-O-acetylated octyl β-D-mannopyranoside via direct alkylation, followed by deacetylation.

Materials:

-

D-Mannose

-

Acetic anhydride

-

Pyridine

-

Octyl iodide

-

Silver (I) oxide (Ag₂O) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium methoxide in methanol (0.5 M)

-

Amberlite IR120 (H⁺) resin

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Acetylation of D-Mannose:

-

Dissolve D-mannose in pyridine and cool to 0 °C.

-

Add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry over MgSO₄, filter, and concentrate to obtain per-O-acetyl-D-mannose (a mixture of anomers).

-

-

1-O-Alkylation:

-

Dissolve the per-O-acetyl-D-mannose (1.0 eq) in anhydrous DMF.

-

Add cesium carbonate (1.5 eq) or silver (I) oxide (1.5 eq).

-

Add octyl iodide (1.2 eq) and stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Once the reaction is complete, filter off the inorganic salts and dilute the filtrate with ethyl acetate.

-

Wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to separate the anomers and obtain per-O-acetylated octyl β-D-mannopyranoside.

-

-

Deacetylation:

-

Follow the deacetylation procedure described in the Koenigs-Knorr protocol.

-

Causality Behind Choices: The choice of base (e.g., Cs₂CO₃ or Ag₂O) is critical in promoting the alkylation at the anomeric position. DMF is a suitable polar aprotic solvent for this type of reaction. The per-O-acetylation protects the other hydroxyl groups from reacting.

Section 2: Enzymatic Synthesis of Octyl β-D-Mannopyranoside

Enzymatic synthesis offers a "green chemistry" alternative to chemical methods, often providing excellent stereoselectivity and avoiding the need for extensive protecting group manipulation. The key enzymes for this transformation are β-mannosidases or other glycosidases with promiscuous β-mannosidase activity.

Transglycosylation using β-Mannosidase

In this approach, a β-mannosidase catalyzes the transfer of a mannosyl group from a donor substrate (e.g., p-nitrophenyl-β-D-mannopyranoside or mannobiose) to an acceptor, in this case, 1-octanol. The reaction is a kinetically controlled process where the glycosyl-enzyme intermediate is intercepted by the alcohol acceptor instead of water (hydrolysis).

Experimental Protocol: Enzymatic Synthesis of Octyl β-D-Mannopyranoside

Objective: To synthesize octyl β-D-mannopyranoside using a β-mannosidase via transglycosylation.

Materials:

-

β-Mannosidase (e.g., from snail or a recombinant source) or a crude enzyme preparation with β-mannosidase activity (e.g., Novozym 188).[8]

-

p-Nitrophenyl-β-D-mannopyranoside (donor substrate)

-

1-Octanol (acceptor substrate)

-

Citrate-phosphate buffer (e.g., pH 5.0)

-

Acetonitrile (co-solvent, optional)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve p-nitrophenyl-β-D-mannopyranoside in a minimal amount of buffer.

-

Add 1-octanol. The mixture may be biphasic. The use of a co-solvent like acetonitrile can create a homogenous system.

-

Add the β-mannosidase solution.

-

Incubate the reaction at a controlled temperature (e.g., 37-50 °C) with gentle agitation.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by TLC or HPLC, observing the formation of the product and the consumption of the donor.

-

Once the optimal yield is reached (before significant product hydrolysis occurs), terminate the reaction by heating (to denature the enzyme) or by adding a water-miscible organic solvent like acetone to precipitate the enzyme.

-

Filter or centrifuge to remove the enzyme.

-

-

Purification:

-

Extract the reaction mixture with ethyl acetate to separate the product from the buffer salts and unreacted donor.

-

Wash the organic layer with water and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of DCM and methanol as the eluent.

-

Causality Behind Choices: The choice of a suitable β-mannosidase is critical for efficient synthesis. The pH of the buffer should be optimized for the specific enzyme's activity and stability. Using an activated donor like p-nitrophenyl-β-D-mannopyranoside provides a good leaving group (p-nitrophenolate), which facilitates the formation of the glycosyl-enzyme intermediate.

Section 3: Purification and Characterization

Regardless of the synthetic route, purification of octyl β-D-mannopyranoside is essential to remove unreacted starting materials, byproducts, and catalysts.

Flash Column Chromatography

Flash column chromatography is the most common method for purifying alkyl glycosides.[9][10][11][12][13]

General Protocol for Flash Column Chromatography:

-

Column Packing: A glass column is dry-packed with silica gel and then equilibrated with the initial, less polar eluent.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the column. Alternatively, for less soluble compounds, the sample can be adsorbed onto a small amount of silica gel and dry-loaded.[9]

-

Elution: The polarity of the eluent is gradually increased to elute the compounds from the column. For octyl β-D-mannopyranoside, a gradient of dichloromethane to methanol or hexanes to ethyl acetate is typically effective.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography of polar compounds. |

| Mobile Phase | Dichloromethane/Methanol gradient or Ethyl Acetate/Hexanes gradient | Allows for the separation of compounds with a range of polarities. |

| TLC Visualization | p-Anisaldehyde stain or ceric ammonium molybdate stain followed by heating | Common stains for visualizing carbohydrates and other organic compounds on TLC plates. |

Characterization

The identity and purity of the synthesized octyl β-D-mannopyranoside should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the stereochemistry of the anomeric carbon. The coupling constant (J) between the anomeric proton (H-1) and H-2 is characteristic of the anomeric configuration (typically a small J value for β-mannosides).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Section 4: Applications in Research

Octyl β-D-mannopyranoside, like its glucose analog, is a valuable tool in membrane protein research. Its primary application is the solubilization and stabilization of membrane proteins for structural and functional studies.

-

Membrane Protein Solubilization and Purification: It can effectively extract membrane proteins from the lipid bilayer while maintaining their native conformation.

-

Structural Biology: It is used to form protein-detergent micelles that are suitable for crystallization trials for X-ray crystallography and for sample preparation in cryo-electron microscopy.[1][14]

-

Functional Reconstitution: After purification, membrane proteins can be reconstituted into liposomes or nanodiscs by removing the detergent, allowing for the study of their function in a more native-like environment.

Conclusion

The synthesis of octyl β-D-mannopyranoside, while challenging, is achievable through several chemical and enzymatic methods. The choice of method will depend on the available resources, desired scale, and required purity. The Crich β-mannosylation offers excellent stereoselectivity for chemical synthesis, while enzymatic methods provide a greener and often highly specific alternative. Careful purification and characterization are crucial to ensure the quality of the final product for demanding research applications, particularly in the ever-advancing field of membrane protein structural biology.

References

-

Crich, D. (n.d.). Crich β-mannosylation. Wikipedia. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

- Caffrey, M. (2015). A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes.

- Levant, R., et al. (2001). Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins. Journal of Structural Biology, 134(2-3), 165-171.

-

Grokipedia. (2026, January 8). Crich β-mannosylation. Retrieved from [Link]

- Kaur, K. J., & Hindsgaul, O. (1991). A simple synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside and its use as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity.

- Poláková, M., et al. (2022).

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

-

Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

- Polt, R. (2014).

- Chae, P. S., et al. (2012). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.

- Šimčíková, D., et al. (2020). Enzymatic β-Mannosylation of Phenylethanoid Alcohols. Molecules, 25(21), 5004.

- Lindberg, B., et al. (1973). Synthesis of beta-D-Mannopyranosides. Acta Chemica Scandinavica, 27, 373-377.

-

Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

-

Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

- Zhang, J., & Chen, G. (2000). Synthesis of beta-mannoside and beta-mannosamine. Chinese Journal of Chemistry, 18(6), 806-817.

- Crich, D., & Smith, M. (2002). Solid-phase synthesis of beta-mannosides. Journal of the American Chemical Society, 124(30), 8867-8869.

- Kováč, P., & Glaudemans, C. P. J. (1985). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 20(1), 123-128.

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved from [Link]

- Mladenoska, I., et al. (2012). Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media. International Journal of Molecular Sciences, 13(9), 11847-11861.

- van der Vlist, A., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8964–8973.

- Kishida, M., et al. (2004). Chemoenzymatic Synthesis of N-Hexyl and O-beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranosides. Chemical & Pharmaceutical Bulletin, 52(9), 1105-1108.

- Poláková, M., et al. (2022).

-

WO2021056382 - PREPARATION METHOD FOR ALPHA-PENTA-O-ACETYL MANNOSE. (2021). WIPO. Retrieved from [Link]

Sources

- 1. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. A simple synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside and its use as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Purification [chem.rochester.edu]

- 10. biotage.com [biotage.com]

- 11. orgsyn.org [orgsyn.org]

- 12. selekt.biotage.com [selekt.biotage.com]

- 13. biotage.com [biotage.com]

- 14. Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Aqueous Solubility of Octyl β-D-mannopyranoside: Principles, Practices, and Pitfalls

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Epimers

In the intricate world of membrane biochemistry and drug formulation, detergents are the unsung heroes that gently coax membrane-bound proteins into solution, preserving their native structure and function.[1][2][3] Among the vast arsenal of available surfactants, the non-ionic alkyl glycosides are prized for their mild, non-denaturing properties. While n-Octyl-β-D-glucopyranoside (OGP) is a well-documented and widely used member of this class, its structural cousin, Octyl β-D-mannopyranoside, presents a unique alternative for challenging systems.

Octyl β-D-mannopyranoside (Molecular Formula: C₁₄H₂₈O₆, Molecular Weight: 292.37 g/mol ) is a non-ionic detergent that shares an identical chemical formula with OGP.[4] The crucial difference lies in their stereochemistry; they are epimers, differing only in the orientation of the hydroxyl group at the C-2 position of the sugar headgroup. This subtle structural change can significantly alter the detergent's interactions with water, lipids, and proteins, potentially offering advantages in the solubilization or crystallization of specific membrane proteins.[5]

This guide serves as a comprehensive technical resource on the aqueous solubility of Octyl β-D-mannopyranoside. We will delve into the core physicochemical principles governing its behavior in solution, explore the key factors that influence its solubility in common laboratory buffers, and provide robust, field-tested protocols for its empirical characterization. As specific literature on Octyl β-D-mannopyranoside is sparse, we will draw upon the extensive knowledge base of its epimer, OGP, and the broader principles of non-ionic detergents to provide a solid, scientifically-grounded framework. The objective is to empower researchers to confidently prepare and utilize this promising detergent, avoiding common pitfalls and optimizing experimental outcomes.

Part 1: The Physicochemical Foundations of Solubility

Understanding the solubility of Octyl β-D-mannopyranoside begins with its amphipathic nature. The molecule consists of two distinct parts: a hydrophilic (water-loving) mannopyranoside headgroup and a hydrophobic (water-fearing) eight-carbon octyl tail. This dual character dictates its behavior in aqueous environments, leading to the spontaneous and critical phenomenon of micellization.

Micellization and the Critical Micelle Concentration (CMC)

In an aqueous buffer at low concentrations, Octyl β-D-mannopyranoside exists as individual molecules, or monomers. As the concentration increases, a point is reached where the monomers begin to spontaneously self-assemble into spherical aggregates known as micelles.[6][7][8] In these structures, the hydrophobic octyl tails cluster together in the core, shielded from the aqueous solvent, while the hydrophilic mannose headgroups form the outer surface, readily interacting with water. This process is driven by the hydrophobic effect, a thermodynamically favorable release of ordered water molecules from around the hydrophobic chains, which increases the overall entropy of the system.[6][8]

The specific concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) . The CMC is a fundamental property of any detergent and is the single most important parameter for its practical use.

-

Below the CMC: The detergent exists as monomers. It can partition into lipid bilayers but is generally ineffective at solubilizing them.[2][9]

-

Above the CMC: Micelles are present. These micelles are responsible for solubilizing lipids and membrane proteins by forming "mixed micelles" that incorporate the protein and its surrounding lipid annulus.[7]

While the exact CMC for Octyl β-D-mannopyranoside must be determined empirically for a given set of conditions, the well-characterized CMC of its epimer, OGP, provides a valuable starting estimate, typically falling in the range of 18-25 mM in pure water.[3][10][11][12]

Caption: Monomer-to-micelle transition at the Critical Micelle Concentration (CMC).

Part 2: Key Factors Influencing Solubility in Aqueous Buffers

The solubility and CMC of Octyl β-D-mannopyranoside are not fixed values; they are highly dependent on the composition of the aqueous buffer. A Senior Application Scientist must anticipate these effects to design robust experimental protocols.

| Factor | General Effect on Octyl β-D-mannopyranoside Solubility | Causality & Field Insights |

| Temperature | Solubility increases with temperature, up to the "Cloud Point". | The hydrophobic effect strengthening micellization is entropy-driven. However, for many non-ionic detergents with polyoxyethylene headgroups, excessive heat causes dehydration of the headgroups, leading to micelle aggregation and phase separation (cloudiness). This "Cloud Point" effectively sets the upper temperature limit for the detergent's use. While less pronounced in sugar-based detergents, it is crucial to test for this phenomenon if working at elevated temperatures. |

| pH | Largely unaffected within a typical biological range (pH 4-9).[13] | As a non-ionic detergent, Octyl β-D-mannopyranoside has no ionizable groups.[14] Its structure and, therefore, its solubility remain stable across a wide pH range, making it highly versatile.[15][16][17] This is a significant advantage over ionic detergents, whose properties can be dramatically altered by pH. Extreme pH values (<3 or >10) should be avoided as they can cause hydrolysis of the glycosidic bond over time.[11] |

| Ionic Strength (Salts) | Generally decreases the CMC and can lower the Cloud Point. | The addition of salts like NaCl reduces the hydration of the hydrophilic headgroups.[18] This "salting-out" effect makes the detergent monomers slightly less soluble, promoting micelle formation at a lower concentration (a lower CMC).[18][19] For OGP, the addition of 0.1 M NaCl has been noted to slightly increase the CMC, an atypical effect that underscores the need for empirical testing.[10][12] High salt concentrations can also significantly lower the cloud point, potentially causing the detergent to phase-separate at room temperature. |

| Buffer Species | Minor effects from common biological buffers (HEPES, Tris, PBS). | The specific ions of the buffer can have subtle effects similar to salts. However, standard good-for-biochemistry buffers are generally well-tolerated. When formulating a new buffer, it is prudent to perform a simple solubility test to ensure compatibility. |

Part 3: Experimental Protocols for Characterization

Theoretical knowledge must be paired with empirical validation. The protocols described here are designed to be self-validating systems for determining the practical solubility limits and the CMC of Octyl β-D-mannopyranoside in your specific buffer of interest.

Protocol 1: Determination of Maximum Aqueous Solubility

Principle: This gravimetric method establishes the saturation point of the detergent in a given buffer at a specific temperature by creating a supersaturated solution and allowing it to equilibrate.

Methodology:

-

Preparation: To a 2.0 mL microcentrifuge tube, add approximately 100-150 mg of solid Octyl β-D-mannopyranoside. Record the exact weight.

-

Solvation: Add 1.0 mL of your target aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to the tube.

-

Equilibration: Vortex the tube vigorously for 1 minute. Place the tube on a rotator at your experimental temperature (e.g., 25°C) for at least 4 hours (overnight is ideal) to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid material.

-

Separation: Centrifuge the tube at maximum speed (>14,000 x g) for 15 minutes to pellet all undissolved material.

-

Sampling: Carefully pipette a known volume (e.g., 500 µL) of the clear supernatant into a pre-weighed microcentrifuge tube. Be extremely careful not to disturb the pellet. Record the exact volume transferred.

-

Drying: Place the new tube with the supernatant in a vacuum centrifuge (SpeedVac) or a drying oven at 60-70°C until all the liquid has evaporated and only a dry white film or powder remains. This may take several hours.

-

Quantification: Weigh the tube containing the dried detergent. Subtract the initial weight of the empty tube to determine the mass of the dissolved detergent.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dried detergent (mg) / Volume of supernatant transferred (mL) To express solubility as a percentage (w/v), multiply the mg/mL value by 0.1.

Protocol 2: Determination of the Critical Micelle Concentration (CMC)

Principle: This method uses the fluorescent probe Diphenylhexatriene (DPH). DPH fluoresces weakly in aqueous environments but becomes highly fluorescent when it partitions into a hydrophobic environment, such as the core of a micelle. By measuring the fluorescence intensity across a range of detergent concentrations, the CMC can be identified as the inflection point where the fluorescence signal sharply increases.

Methodology:

-

Stock Solutions:

-

Detergent: Prepare a concentrated stock solution of Octyl β-D-mannopyranoside in your target buffer, well above the expected CMC (e.g., 100 mM).

-

DPH Probe: Prepare a 2 mM stock solution of DPH in a suitable organic solvent like THF or DMF.

-

-

Serial Dilutions: Prepare a series of 2x-concentrated detergent dilutions from your stock solution in the target buffer. A 2-fold dilution series spanning a range from ~50 mM down to <1 mM is a good starting point. You will also need a "zero detergent" control containing only the buffer.

-

Assay Preparation:

-

In a 96-well black microplate, add 50 µL of each 2x-concentrated detergent dilution to triplicate wells.

-

Prepare a working solution of the DPH probe by diluting the 2 mM stock 1:1000 in the target buffer to a final concentration of 2 µM.

-

Add 50 µL of the 2 µM DPH working solution to every well, including the "zero detergent" controls. This brings the final detergent concentration to 1x and the final DPH concentration to 1 µM.

-

-

Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate in the dark at room temperature for 20-30 minutes to allow the DPH to partition.

-

Fluorescence Measurement: Read the fluorescence intensity in a plate reader using an excitation wavelength of ~355 nm and an emission wavelength of ~430 nm.

-

Data Analysis:

-

Average the fluorescence readings for each set of triplicates.

-

Plot the average fluorescence intensity (Y-axis) against the logarithm of the detergent concentration (X-axis).

-

The resulting data should show two linear phases: a low-fluorescence phase at low detergent concentrations and a high-fluorescence phase at high concentrations. The CMC is the concentration at the intersection of these two lines, representing the sharp increase in fluorescence as micelles form and sequester the DPH probe.

-

Caption: Experimental workflow for determining the CMC using a fluorescent probe.

Part 4: Practical Applications & Troubleshooting

Preparing and Storing Stock Solutions

A reliable, high-concentration stock solution is the cornerstone of reproducible experiments.

-

Weighing: Weigh out the required amount of solid Octyl β-D-mannopyranoside in a conical tube.

-

Solubilization: Add the desired volume of high-purity (e.g., Milli-Q) water or buffer. Cap tightly and vortex.

-

Gentle Warming (if necessary): If dissolution is slow, the solution can be gently warmed in a 30-40°C water bath with intermittent vortexing. Do not boil, as this can risk hydrolysis.

-

pH Check: After the detergent is fully dissolved, check the pH of the solution and adjust if necessary.

-

Filtration: For critical applications like protein crystallization or cell-based assays, filter the stock solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.

-

Storage: Store aqueous stock solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is possible, but repeated freeze-thaw cycles should be avoided.[5] Note that some sources suggest aqueous solutions of the epimer OGP are best used within a day or a few months at 4°C.[11][20] It is prudent to assume similar stability for the mannopyranoside variant and prepare fresh solutions for sensitive experiments.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Detergent won't fully dissolve | - Reached the maximum solubility limit for the given buffer and temperature. - Buffer components are reducing solubility (e.g., high salt). | - Confirm you are below the empirically determined solubility limit. - Try gentle warming (30-40°C) to aid dissolution. - Re-evaluate buffer composition; consider reducing ionic strength if possible. |

| Stock solution is cloudy or hazy | - The temperature is at or above the detergent's Cloud Point. - Poor quality or impure detergent. - Microbial contamination. | - Cool the solution. If it becomes clear, you have identified the Cloud Point. Operate at temperatures below this point. - Use high-purity, "Anagrade" or "Sol-grade" detergent. - Filter-sterilize the solution and store it properly at 4°C. |

| Protein precipitates upon detergent addition | - Detergent concentration is too low (below CMC), failing to solubilize the protein. - The detergent is denaturing the protein. - Incorrect buffer conditions (pH, ionic strength). | - Ensure the final detergent concentration is well above the CMC (typically 2-5x CMC for initial solubilization). - Although mild, any detergent can be denaturing. Try a lower concentration (but still >CMC) or screen other detergents. - Verify that the final buffer conditions are optimal for protein stability. |

Conclusion

Octyl β-D-mannopyranoside is a promising non-ionic detergent that offers a valuable alternative to its more common glucoside counterpart. Its solubility in aqueous buffers is governed by the fundamental principles of amphiphile self-assembly, with the Critical Micelle Concentration serving as the key operational parameter. While its behavior is largely predictable based on the properties of non-ionic detergents—namely, a broad tolerance for pH and sensitivity to temperature and ionic strength—its unique stereochemistry necessitates empirical validation.

By employing the robust protocols outlined in this guide, researchers can confidently determine the practical solubility limits and CMC of Octyl β-D-mannopyranoside within their specific experimental systems. This knowledge is not merely academic; it is the foundation for successful membrane protein solubilization, reconstitution, and crystallization, ultimately enabling deeper insights in structural biology and drug development.

References

-

Quora. (2021). What is the behaviour of a non-ionic surfactant in wide pH range and how can it compare...[Link]

-

Hubei New Desheng Material Technology Co., Ltd. The Role of n-Octyl-β-D-glucopyranoside in Membrane Protein Reconstitution. [Link]

-

Hubei New Desheng Material Technology Co., Ltd. High-Purity n-Octyl-β-D-glucopyranoside: Your Key to Membrane Protein Research. [Link]

-

Zdziennicka, A., Szymańska, J., & Jańczuk, B. (2014). Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside. Colloids and Surfaces B: Biointerfaces, 114, 170-176. [Link]

-

Zdziennicka, A., Szymańska, J., & Jańczuk, B. (2013). Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside. Colloids and Surfaces B: Biointerfaces. [Link]

-

Rémigy, H. W., et al. (2006). A Novel Method for Detergent Concentration Determination. Biophysical Journal, 91(6), 2253–2257. [Link]

-

Naves, P. A., & de Fátima, Â. (2011). Detergents The main surfactants used in detergents and personal care products. OCL, 18(6), 336-342. [Link]

-

Alfa Chemistry. (2024). Non-ionic Surfactants. [Link]

-

Tsuchiya, T., & Saito, S. (1984). Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. Journal of Biochemistry, 96(5), 1593-1597. [Link]

-

ResearchGate. (n.d.). Effect of pH on oil desorption by surfactants. [Link]

-

ResearchGate. (2022). How does salt influences CMC and micelle formation?[Link]

-

Morandat, S., & El Kirat, K. (2007). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Colloids and Surfaces B: Biointerfaces, 55(2), 179-184. [Link]

-

Scribd. (n.d.). Thermodynamics of Micellization. [Link]

-

The Not So Wimpy Scientist. (2023). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.[Link]

-

Wikipedia. (n.d.). Thermodynamics of micellization. [Link]

-

Santos, M. S., Tavares, F. W., & Biscaia Jr, E. C. (2016). MOLECULAR THERMODYNAMICS OF MICELLIZATION: MICELLE SIZE DISTRIBUTIONS AND GEOMETRY TRANSITIONS. Brazilian Journal of Chemical Engineering, 33(3), 513-525. [Link]

-

Rebollar, L., et al. (2007). Effect of NaCl on the self-aggregation of n-octyl beta-D-thioglucopyranoside in aqueous medium. The Journal of Physical Chemistry B, 111(26), 7545-7552. [Link]

-

Seelig, J., & Seelig, A. (1996). Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer. Biochemistry, 35(49), 15829-15836. [Link]

-

Shah, D. O., et al. (2016). Influence of Surfactants on Sodium Chloride Crystallization in Confinement. Langmuir, 32(37), 9575–9582. [Link]

-

Abe, M., & Ogino, K. (1991). Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n). Journal of the American Oil Chemists' Society, 68(4), 260-263. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. n-Octyl-β-D-glucopyranoside - CAS 29836-26-8 - Calbiochem | 494459 [merckmillipore.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 9. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anatrace.com [anatrace.com]

- 11. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 12. Anatrace.com [anatrace.com]

- 13. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 14. ocl-journal.org [ocl-journal.org]

- 15. quora.com [quora.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

Mastering a Novel Detergent: A Senior Application Scientist's Guide to Octyl β-D-mannopyranoside in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals: A First-Time User's Comprehensive Technical Guide

In the intricate world of membrane protein research, the choice of detergent is a critical decision that can dictate the success or failure of an entire experimental cascade. While mainstays like Octyl β-D-glucopyranoside (OG) are well-characterized, the exploration of lesser-used, structurally similar detergents can unlock new possibilities for recalcitrant proteins. This guide provides a deep dive into Octyl β-D-mannopyranoside, a non-ionic detergent poised to be a valuable tool in the researcher's arsenal. We will move beyond simple protocols to explain the underlying principles, ensuring your first use is both successful and insightful.

Part 1: Understanding the Tool - Physicochemical Properties of Octyl β-D-mannopyranoside

At its core, Octyl β-D-mannopyranoside is an amphipathic molecule, possessing a hydrophilic mannose headgroup and a hydrophobic octyl tail.[1] This dual nature is the key to its function: the hydrophobic tail interacts with the transmembrane domains of proteins and the lipid bilayer, while the hydrophilic head ensures the entire protein-detergent complex remains soluble in aqueous solutions.[2]

The Critical Micelle Concentration (CMC): The Keystone of Effective Solubilization

The most crucial parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into micelles.[3] It is only above the CMC that a detergent has sufficient "solubilizing power" to extract membrane proteins from the lipid bilayer.[2]

While extensive data on Octyl β-D-mannopyranoside is not as prevalent as for its glucoside counterpart, studies using diffusion NMR spectroscopy have characterized its transition from a monomeric to a micellar state.[4] This transition is fundamental to understanding its behavior in solution and is visually represented by a change in the diffusion coefficient as concentration increases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₆ | [1] |

| Molecular Weight | 292.37 g/mol | [1] |

| Critical Micelle Concentration (CMC) | In the low millimolar (mM) range | [4] |

Note: The precise CMC can be influenced by buffer conditions such as temperature and ionic strength. It is advisable to perform an in-house determination for your specific experimental setup.

The stereochemistry of the mannose headgroup, with its axial hydroxyl group at the C2 position, may offer unique interaction profiles with certain membrane proteins compared to the equatorial hydroxyl in glucose. This subtle difference could be advantageous for stabilizing proteins that are sensitive to the more commonly used Octyl β-D-glucopyranoside.

Part 2: The "Why" and "How" - Experimental Strategy and Protocols

The successful application of Octyl β-D-mannopyranoside hinges on a well-thought-out experimental strategy. The following sections provide not just step-by-step instructions, but also the rationale behind each critical phase of the workflow.

Experimental Workflow: From Membrane to Solubilized Protein

The overall process of membrane protein solubilization is a carefully controlled transition from a lipid environment to a detergent-micelle environment.

Caption: Workflow for membrane protein solubilization.

Step-by-Step Protocol for Protein Solubilization

This protocol is a robust starting point. Remember that optimization is key, and the concentrations and incubation times may need to be adjusted for your specific protein of interest.

1. Preparation of Stock Solutions:

-

Buffer: Prepare a buffer appropriate for your protein's stability (e.g., Tris-HCl, HEPES) containing protease inhibitors.

-

Octyl β-D-mannopyranoside Stock: Prepare a 10% (w/v) stock solution in your chosen buffer. Based on its molecular weight of 292.37 g/mol , this is approximately 342 mM. Ensure it is fully dissolved.

2. Solubilization Trial:

-

Membrane Suspension: Resuspend your isolated membranes in the buffer to a final protein concentration of 2-5 mg/mL.

-

Detergent Addition: Add the 10% Octyl β-D-mannopyranoside stock solution to the membrane suspension to achieve a final detergent concentration that is 2-5 times the CMC. A good starting point is a final concentration of 1-2% (w/v).

-

Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle, end-over-end rotation. Avoid vigorous shaking or vortexing, as this can denature the protein.

3. Clarification of the Lysate:

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet unsolubilized membrane fragments and other debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in detergent micelles.

4. Analysis of Solubilization Efficiency:

-

SDS-PAGE and Western Blot: Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the amount of your target protein that was successfully solubilized.

Reconstitution of Solubilized Proteins into Liposomes

For many functional studies, it is necessary to reconstitute the purified membrane protein into a lipid bilayer, such as a liposome. This is typically achieved by removing the detergent.

Caption: Methods for protein reconstitution into liposomes.

The high CMC of octyl-based detergents is an advantage here, as it facilitates easier removal by methods like dialysis.[5]

Part 3: Safety, Storage, and Handling - A Scientist's Responsibility

As with any chemical, proper handling and storage of Octyl β-D-mannopyranoside are paramount for both experimental integrity and personal safety.

-

Storage: Store the solid compound in a tightly sealed container in a dry, well-ventilated place, typically at -20°C for long-term stability.

-

Handling: Use in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Promising Addition to the Membrane Biologist's Toolkit

Octyl β-D-mannopyranoside represents a valuable, albeit less-explored, alternative for the solubilization and study of membrane proteins. Its structural similarity to well-established detergents, combined with the unique stereochemistry of its mannose headgroup, makes it a compelling option for proteins that are challenging to work with using standard methods. By understanding its fundamental properties and applying the systematic protocols outlined in this guide, researchers can confidently incorporate this detergent into their workflows, potentially unlocking new avenues in drug discovery and our fundamental understanding of cellular processes.

References

-

A simple synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside and its use as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity. Glycoconjugate Journal. Available at: [Link]

-

Concentration-dependent diffusion coefficients of mannosidic micelles... ResearchGate. Available at: [Link]

-

Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. Available at: [Link]

-

Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. Bio-Rad. Available at: [Link]

-

Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. PubMed. Available at: [Link]

-

Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution. PubMed. Available at: [Link]

-

Strategies for the Purification of Membrane Proteins. Springer Nature Experiments. Available at: [Link]

-

Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-d-glucopyranoside and sodium dodecylsulfate mixed micelles. Semantic Scholar. Available at: [Link]

-

Interfacial Behavior of n-Octyl β-d-Glucopyranoside Compared to That of a Technical Mixture Consisting of Octyl Glucosides. ResearchGate. Available at: [Link]

-

An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. Available at: [Link]

-

Critical micelle concentration. Wikipedia. Available at: [Link]

-

octyl beta-D-glucopyranoside. PubChem. Available at: [Link]

-

Octyl glucoside. Wikipedia. Available at: [Link]

Sources

Methodological & Application

Mastering GPCR Solubilization: A Guide to the Application of Octyl Glycoside Detergents

Introduction: The Challenge of Liberating GPCRs

G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals.[1] Their residence within the lipid bilayer, however, presents a formidable challenge for structural and functional studies. To understand their intricate mechanisms, these receptors must be carefully extracted from their native membrane environment, a process known as solubilization.[1][2] The primary goal of solubilization is to transition the GPCR from a lipid-based environment to an aqueous one while preserving its native three-dimensional structure and biological activity. This is achieved through the use of detergents, amphipathic molecules that form micelles to shield the hydrophobic transmembrane domains of the receptor from the aqueous solvent.[3]

The choice of detergent is a critical determinant of success in GPCR research.[4] An ideal detergent will efficiently extract the receptor from the membrane without causing denaturation or aggregation.[5] The stability of a GPCR in a detergent micelle is paramount for retaining its native conformation and biological activity.[6] This guide will delve into the use of a specific class of non-ionic detergents, with a focus on octyl glycosides, and provide a framework for their application in GPCR solubilization. While n-octyl-β-D-glucopyranoside (Octyl Glucoside or OG) is a well-characterized member of this family, we will also explore its stereoisomer, n-octyl-β-D-mannopyranoside, and discuss the considerations for its use.

The Mechanism of Detergent-Mediated Solubilization

The process of GPCR solubilization by detergents can be conceptualized as a stepwise partitioning of the membrane components. At concentrations below their critical micelle concentration (CMC), detergent monomers incorporate into the lipid bilayer. As the detergent concentration increases and surpasses the CMC, the lipid bilayer becomes saturated, leading to the formation of mixed micelles containing lipids, detergent molecules, and the integral membrane protein.[3] This process effectively extracts the GPCR from the membrane into a soluble protein-detergent-lipid complex.

Caption: Workflow of GPCR solubilization from the cell membrane into a detergent micelle.

A Comparative Look at Octyl Glycoside Detergents